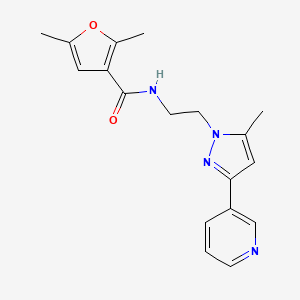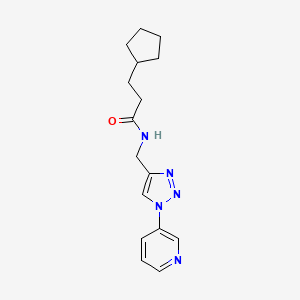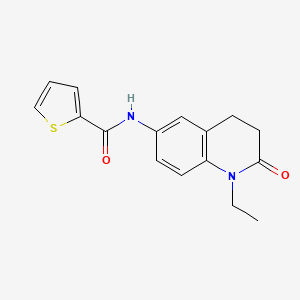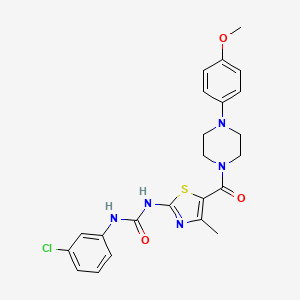![molecular formula C18H14F3N3O3S B2403594 (4-硝基苯基)-[2-[[4-(三氟甲基)苯基]甲基硫基]-4,5-二氢咪唑-1-基]甲酮 CAS No. 851806-25-2](/img/structure/B2403594.png)
(4-硝基苯基)-[2-[[4-(三氟甲基)苯基]甲基硫基]-4,5-二氢咪唑-1-基]甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of nitrophenyl and trifluoromethylphenyl groups
科学研究应用
1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 4-(trifluoromethyl)benzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,5-dihydroimidazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trifluoromethylphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
作用机制
The mechanism of action of 1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)-(4-(trifluoromethyl)phenyl)methanone: Similar in structure but with a methoxy group instead of a nitro group.
1-(4-Nitrophenyl)-4-(2-(trifluoromethyl)phenyl)semicarbazide: Contains a semicarbazide group instead of the dihydroimidazole moiety.
Uniqueness
1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its nitrophenyl and trifluoromethylphenyl groups, along with the dihydroimidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
IUPAC Name |
(4-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-12(2-6-14)11-28-17-22-9-10-23(17)16(25)13-3-7-15(8-4-13)24(26)27/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDUIKDUQBAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)

![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)


![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)




